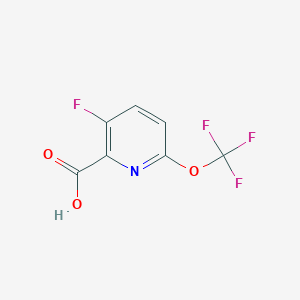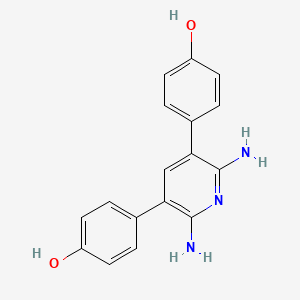
4,4'-(2,6-Diaminopyridine-3,5-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol is a chemical compound characterized by the presence of two phenol groups and a pyridine ring substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol typically involves the reaction of 2,6-diaminopyridine with phenol derivatives under controlled conditions. One common method includes the use of a rotating packed bed reactor to enhance mass transfer and reaction efficiency . The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenol and pyridine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can yield quinones, while reduction of the amino groups can produce corresponding amines.
Scientific Research Applications
4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(4-Phenylpyridine-2,6-diyl)dianiline: Similar structure with phenyl substitution on the pyridine ring.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Contains a tetrazine ring instead of a pyridine ring.
2,6-Diaminopyridine: Lacks the phenol groups but shares the pyridine and amino functionalities.
Uniqueness
4,4’-(2,6-Diaminopyridine-3,5-diyl)diphenol is unique due to the combination of phenol and pyridine functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-[2,6-diamino-5-(4-hydroxyphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C17H15N3O2/c18-16-14(10-1-5-12(21)6-2-10)9-15(17(19)20-16)11-3-7-13(22)8-4-11/h1-9,21-22H,(H4,18,19,20) |
InChI Key |
HWHBWHVPDARATH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2N)N)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


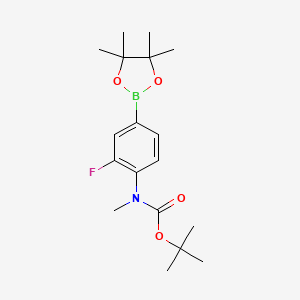
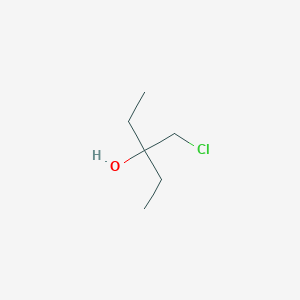
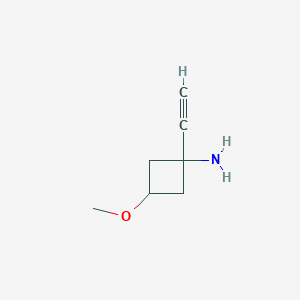

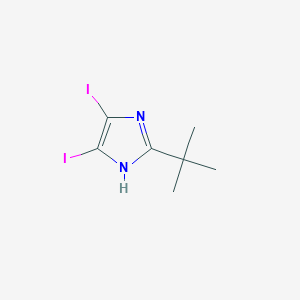
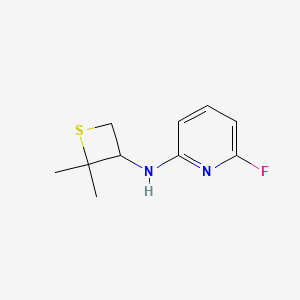
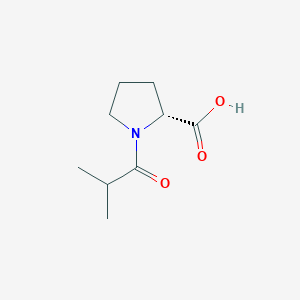
![3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B12978379.png)
![3-[(4-Fluoro-2-nitrophenyl)amino]propanenitrile](/img/structure/B12978381.png)
![6-(Methylsulfonyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B12978389.png)
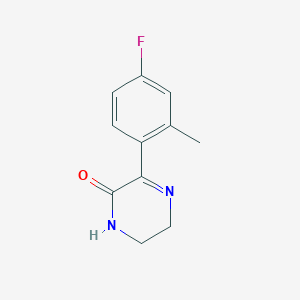
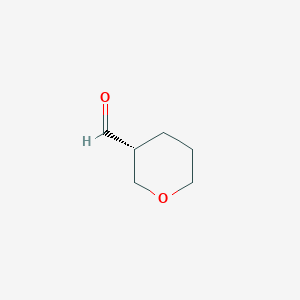
![1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12978421.png)
